molecular formula C17H19N3O4S B215456 N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide

N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide

Cat. No. B215456
M. Wt: 361.4 g/mol
InChI Key: RZUSUARMPOYRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied in scientific research. It has shown promising potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide exerts its effects by binding to the catalytic domain of the target enzymes, thereby inhibiting their activity. This leads to the accumulation of their substrates, which can have downstream effects on cellular processes. N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide has been shown to have a high selectivity for its target enzymes, which minimizes off-target effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. Inhibition of USP1 and USP2 has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, while inhibition of USP7 and USP46 has been shown to have anti-inflammatory and immunomodulatory effects. N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high selectivity for its target enzymes, its favorable pharmacokinetic profile, and its well-established synthesis method. However, N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide also has some limitations, including its relatively low potency compared to other inhibitors and its limited solubility in aqueous solutions.

Future Directions

Several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide have been proposed. These include further optimization of the synthesis method to improve yield and purity, identification of new target enzymes for N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide, and evaluation of its efficacy in animal models of disease. Additionally, the development of N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide derivatives with improved potency and solubility could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide is a small molecule inhibitor that has shown promising potential in the treatment of various diseases. Its well-established synthesis method, high selectivity, and favorable pharmacokinetic profile make it an attractive candidate for further study. Future research should focus on optimizing its synthesis method, identifying new target enzymes, and evaluating its efficacy in animal models of disease.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide involves several steps, starting with the preparation of the starting materials, followed by the formation of the intermediate compounds, and finally, the coupling of the intermediates to form the final product. The process involves the use of various reagents and solvents and requires careful control of reaction conditions to ensure high yield and purity of the product.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including USP1, USP2, USP7, and USP46, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and protein degradation. N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-[4-(aminosulfonyl)phenyl]-4-(isobutyrylamino)benzamide

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C17H19N3O4S/c1-11(2)16(21)19-13-5-3-12(4-6-13)17(22)20-14-7-9-15(10-8-14)25(18,23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H2,18,23,24)

InChI Key

RZUSUARMPOYRCD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.